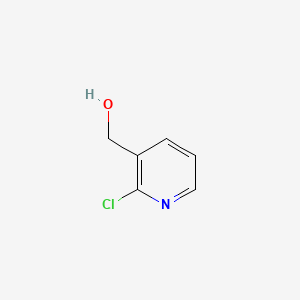

(2-Chloropyridin-3-yl)methanol

Description

The exact mass of the compound (2-Chloropyridin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Chloropyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPDWSBKPCOQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377071 | |

| Record name | (2-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42330-59-6 | |

| Record name | 2-Chloro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42330-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and chemical properties of (2-Chloropyridin-3-yl)methanol

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanol for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

(2-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilically active pyridine ring, a reactive chlorine substituent, and a versatile primary alcohol—makes it a privileged scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity profile, and safety considerations, offering field-proven insights for researchers and drug development professionals. The strategic placement of the chloro and hydroxymethyl groups allows for sequential and site-selective modifications, rendering it an invaluable intermediate in the construction of novel pharmaceutical agents and functional materials.

Compound Identification and Core Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are paramount for the effective use of any chemical intermediate. (2-Chloropyridin-3-yl)methanol is a solid at room temperature, typically appearing as a white to beige crystalline powder.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | (2-chloropyridin-3-yl)methanol | [3] |

| CAS Number | 42330-59-6 | [4] |

| Molecular Formula | C₆H₆ClNO | [5] |

| Molecular Weight | 143.57 g/mol | [3][5] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 112 °C @ 0.2 mmHg | [1] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [1] |

| Appearance | White to Gray to Brown Solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| InChIKey | HMPDWSBKPCOQDW-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of (2-Chloropyridin-3-yl)methanol. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The aromatic protons will appear as multiplets in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns dictated by the electronic effects of the chlorine and hydroxymethyl substituents. The methylene protons (-CH₂-) of the alcohol group would typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals. The carbon bearing the chlorine atom (C2) will be significantly shifted downfield. The hydroxymethyl carbon (-CH₂OH) signal is expected in the δ 60-65 ppm range. The remaining four aromatic carbons will appear in the typical δ 120-150 ppm region for a substituted pyridine.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the primary alcohol is expected around 1000-1050 cm⁻¹. The C-Cl stretch will be observed in the fingerprint region, typically between 600-800 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (at m/z = 143) and another for the ³⁷Cl isotope (at m/z = 145), with a relative intensity ratio of approximately 3:1.[6] Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (•CH₂OH), leading to characteristic fragment ions.

Synthesis and Chemical Reactivity

The utility of (2-Chloropyridin-3-yl)methanol stems from its predictable reactivity at its three key functional sites.

Synthesis Pathway

A common and reliable method for the synthesis of (2-Chloropyridin-3-yl)methanol is the reduction of a more oxidized precursor, such as 2-chloronicotinic acid or its corresponding ester (e.g., methyl 2-chloronicotinate). This transformation is typically achieved using a mild reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF).[7]

Caption: A typical synthetic workflow for (2-Chloropyridin-3-yl)methanol.

Reactivity Profile

The molecule's reactivity is a composite of its constituent parts, allowing for diverse synthetic transformations.

Caption: Key reactive sites of (2-Chloropyridin-3-yl)methanol.

-

The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be readily oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid) using standard reagents (e.g., PCC, Jones reagent). It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate) to facilitate further nucleophilic substitution.

-

The C2-Chloride (-Cl): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted pyridines. This reaction is central to its utility as a building block.

-

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a ligand for metal catalysts. It can also be protonated to form a pyridinium salt or alkylated to form a quaternary ammonium salt.

Applications in Drug Discovery and Development

Chlorinated heterocycles are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing at least one chlorine atom.[8] The chloropyridine scaffold is particularly prevalent in pharmaceuticals targeting a range of diseases. (2-Chloropyridin-3-yl)methanol serves as a key starting material for compounds investigated in:

-

Oncology: The chloropyridine moiety is a common feature in kinase inhibitors and other anticancer agents.[9]

-

Neuroscience: Pyridinyl methanol derivatives have been developed as potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin disorders.[10]

-

Antiviral/Antibacterial Agents: The ability to functionalize the pyridine ring via the chloro and hydroxymethyl groups allows for the synthesis of complex structures with potential antimicrobial activity.

Its value lies in providing a rigid scaffold that can be elaborated in at least two vectors, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological profile.

Safety, Handling, and Storage

(2-Chloropyridin-3-yl)methanol is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[11]

-

GHS Hazard Statements: H301, H311, H331, H315, H319.[3]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[1]

-

First Aid:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. Call a poison center or doctor if you feel unwell.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11]

-

If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[11]

-

Experimental Protocol: Synthesis via Reduction of Methyl 2-Chloronicotinate

This protocol describes a representative lab-scale synthesis of (2-Chloropyridin-3-yl)methanol.

Objective: To synthesize (2-Chloropyridin-3-yl)methanol by reducing the ester functionality of methyl 2-chloronicotinate.

Materials:

-

Methyl 2-chloronicotinate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath

Methodology:

-

Reaction Setup:

-

Under an inert atmosphere (N₂ or Ar), add methyl 2-chloronicotinate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of ester).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reducing Agent:

-

In a separate flask, carefully dissolve lithium borohydride (1.5 eq) in anhydrous THF.

-

Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄, which selectively reduces the ester in the presence of the chloro-pyridine moiety. Using an excess ensures the reaction goes to completion.

-

Add the LiBH₄ solution dropwise to the cooled ester solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

-

-

Quenching and Workup:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess LiBH₄ and hydrolyze the borate complexes. Caution: Hydrogen gas evolution.

-

Self-Validation: The pH of the aqueous layer should be acidic (pH ~5-6) after quenching.

-

Add ethyl acetate to the mixture and transfer it to a separatory funnel.

-

-

Extraction and Purification:

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product:

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield pure (2-Chloropyridin-3-yl)methanol.

-

References

-

PubChem. (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information. [Link][3]

-

precisionFDA. (2-CHLOROPYRIDIN-3-YL)METHANOL. U.S. Food and Drug Administration. [Link][5]

-

Matrix Fine Chemicals. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6. [Link][4]

-

001CHEMICAL. (2-Chloropyridin-3-yl)methanol | CAS No. 42330-59-6. [Link][13]

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind (2-Chloro-Pyridin-4-Yl)-Methanol: Chemical Intermediate Synthesis. [Link][7]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link][8]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link][10]

-

Doc Brown's Chemistry. Mass spectrum of 2-chloropropane. [Link][6]

Sources

- 1. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]

- 2. (2-Chloro-pyridin-3-yl)-methanol | 42330-59-6 [sigmaaldrich.com]

- 3. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 [matrix-fine-chemicals.com]

- 5. GSRS [precision.fda.gov]

- 6. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]

- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. 001chemical.com [001chemical.com]

Structure and molecular formula of (2-Chloropyridin-3-yl)methanol

An In-Depth Technical Guide to (2-Chloropyridin-3-yl)methanol

Abstract: (2-Chloropyridin-3-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chloro- and hydroxymethyl-substituents on the pyridine core, render it a versatile intermediate for synthesizing a diverse range of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and core reactivity, with a focus on its application in the development of novel therapeutic agents. The information herein is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Core Molecular Identity and Physicochemical Properties

(2-Chloropyridin-3-yl)methanol is a substituted pyridine derivative that serves as a key intermediate in organic synthesis. Its structure features a pyridine ring chlorinated at the 2-position and functionalized with a hydroxymethyl group at the 3-position. This arrangement provides multiple reactive sites for further chemical modification.

The fundamental identifiers and properties of this compound are critical for its effective use in a laboratory setting. The CAS Number, 42330-59-6, provides a unique identifier for this specific chemical substance[1][2][3]. Its molecular formula is C6H6ClNO, corresponding to a molecular weight of approximately 143.57 g/mol [2][3][4].

Structural and Chemical Identifiers

-

IUPAC Name: (2-Chloropyridin-3-yl)methanol[1]

-

Synonyms: 2-Chloro-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)pyridine, 2-Chloronicotinyl alcohol[3][5][6]

-

CAS Number: 42330-59-6[2]

-

InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of (2-Chloropyridin-3-yl)methanol dictate its handling, storage, and reaction conditions. It typically presents as a white to beige solid, with a defined melting point, making it straightforward to handle under standard laboratory conditions[5][6]. Its solubility in methanol is a key consideration for its use in solution-phase chemistry[5][6].

| Property | Value | Source(s) |

| Appearance | White to Gray to Brown Solid | [5][6] |

| Melting Point | 54 °C to 65 °C | [5][7] |

| Boiling Point | 112 °C @ 0.2 mmHg | [5][7] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.00 ± 0.10 | [5] |

| Solubility | Soluble in Methanol | [5][6] |

Synthesis and Manufacturing Principles

The synthesis of (2-Chloropyridin-3-yl)methanol is a critical process for its availability as a research and development chemical. A common and logical approach involves the selective reduction of a more oxidized precursor, such as an ester or carboxylic acid. This strategy is favored because it leverages readily available starting materials like 2-chloronicotinic acid.

The reduction of an ester, such as methyl or ethyl 2-chloronicotinate, is a field-proven method for producing primary alcohols with high fidelity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent are typically employed for this transformation. The choice of reducing agent is critical; NaBH₄ is a milder, safer option often preferred for its selectivity, while LiAlH₄ is more powerful but requires stricter anhydrous conditions and careful handling.

Below is a generalized workflow for a laboratory-scale synthesis.

Caption: Generalized synthetic workflow for (2-Chloropyridin-3-yl)methanol.

Exemplary Laboratory Protocol: Reduction of Methyl 2-Chloronicotinate

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed via spectroscopic methods.

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with methyl 2-chloronicotinate (1 equiv.) and ethanol (10 volumes). The mixture is stirred until the ester is fully dissolved.

-

Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Sodium borohydride (NaBH₄, 2.0 equiv.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermic reaction and prevent runaway conditions.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 78 °C) for 2-4 hours.

-

Monitoring: The reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) to confirm the consumption of the starting ester.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and excess NaBH₄ is quenched by the slow addition of water. The solvent is removed under reduced pressure.

-

Extraction: The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield the crude product. Purification is achieved via column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (2-Chloropyridin-3-yl)methanol as a solid.

Spectroscopic and Analytical Characterization

Unambiguous characterization of (2-Chloropyridin-3-yl)methanol is essential for quality control and for confirming its identity in subsequent reactions. Standard analytical techniques provide a detailed fingerprint of the molecule.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) will be characteristic of the 1,2,3-substitution pattern. - Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including the carbon bearing the chlorine atom (C2) which will be shifted downfield. - Methylene Carbon (-CH₂OH): One signal in the aliphatic region, typically around 60-65 ppm. |

| FTIR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. - C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. - C-O Stretch: A strong band around 1000-1050 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.57). The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. |

Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Reactivity and Applications in Drug Discovery

The utility of (2-Chloropyridin-3-yl)methanol in drug discovery stems from its defined points of reactivity, which allow it to be incorporated into larger molecules as a key structural motif. The chlorine atom, the hydroxyl group, and the pyridine nitrogen atom are all sites for potential chemical modification.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen activates the chlorine atom at the 2-position towards substitution by nucleophiles such as amines, thiols, or alkoxides. This is a powerful method for building complexity.

-

Hydroxyl Group Reactions: The primary alcohol is readily oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid). It can also undergo esterification or etherification to link to other parts of a target molecule.

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization.

This versatility makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Chlorinated pyridines are a well-established class of intermediates in pharmaceuticals used to treat a wide range of diseases[8][9]. The pyridinyl methanol moiety, in particular, has been identified as a key pharmacophore in antagonists for targets like the TRPV3 ion channel, which is implicated in pain and skin disorders[10].

Caption: Key reaction pathways for (2-Chloropyridin-3-yl)methanol.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (2-Chloropyridin-3-yl)methanol is paramount. It is classified as an irritant and is acutely toxic if swallowed, inhaled, or in contact with skin[2][7]. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

| Safety Aspect | Guideline | Source(s) |

| GHS Signal Word | Warning or Danger | [2] |

| Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331/H332 (Toxic/Harmful if inhaled), H335 (May cause respiratory irritation). | [2][7] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [7] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or chemical fume hood. | [7][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C. | [5][6] |

Conclusion

(2-Chloropyridin-3-yl)methanol is a high-value chemical intermediate with a well-defined structural and reactivity profile. Its importance in the pharmaceutical industry is underscored by the prevalence of chloropyridine motifs in numerous drug candidates and approved medicines. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this versatile building block in the creation of next-generation therapeutics.

References

-

precisionFDA. (2-CHLOROPYRIDIN-3-YL)METHANOL. [Link]

-

Matrix Fine Chemicals. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6. [Link]

-

PubChem, National Center for Biotechnology Information. (2-Chloropyridin-3-yl)methanol. [Link]

-

001CHEMICAL. CAS No. 42330-59-6, (2-Chloropyridin-3-yl)methanol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind (2-Chloro-Pyridin-4-Yl)-Methanol: Chemical Intermediate Synthesis. [Link]

-

PubChem, National Center for Biotechnology Information. (2-Chloropyridin-3-yl)(2,4-difluorophenyl)methanol. [Link]

-

Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

Cenmed Enterprises. 3-Chloro-2-pyridinemethanol (C007B-372426). [Link]

-

PubMed Central, National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

PubMed, National Center for Biotechnology Information. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 [matrix-fine-chemicals.com]

- 2. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. GSRS [precision.fda.gov]

- 5. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]

- 6. 42330-59-6 CAS MSDS ((2-Chloro-3-pyridinyl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of (2-Chloropyridin-3-yl)methanol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Chloropyridin-3-yl)methanol (CAS No: 42330-59-6), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the underlying principles and experimental considerations that ensure data integrity and lead to confident structural elucidation. The protocols described herein are designed as self-validating systems, reflecting field-proven best practices for analytical chemistry.

Introduction: The Need for Rigorous Characterization

(2-Chloropyridin-3-yl)methanol is a substituted pyridinemethanol derivative.[3] Its molecular structure, featuring a chloropyridine ring and a primary alcohol, presents a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is critical for confirming its identity, assessing purity, and understanding its reactivity in subsequent synthetic steps. An error in structural assignment at this stage can have cascading consequences, leading to failed syntheses, impure products, and significant delays in research and development timelines.

This guide is structured to provide a holistic understanding of the molecule through the lens of modern analytical techniques. We will dissect each spectrum, explaining not just what signal is observed, but why it appears at a specific position and with a particular pattern, grounding our interpretations in fundamental chemical principles.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before delving into its spectral data.

Caption: Molecular structure of (2-Chloropyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of distinct protons, their chemical environment, and their proximity to other protons.

Experimental Rationale: The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively simple residual solvent signal.[5] However, the hydroxyl proton (O-H) may exchange with trace amounts of acidic protons or water, leading to peak broadening or disappearance. To definitively observe the hydroxyl proton and its coupling, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a superior choice, as it forms a hydrogen bond with the hydroxyl group, slowing down the exchange rate.[5]

Predicted Spectral Analysis (in CDCl₃):

-

Pyridine Ring Protons (δ 7.0-8.5 ppm): The pyridine ring protons are found in the aromatic region. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom.

-

H6 (δ ~8.3 ppm): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is expected to appear as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, ~4-5 Hz) and H4 (meta coupling, ~1-2 Hz).

-

H4 (δ ~7.7 ppm): This proton is deshielded by the adjacent nitrogen's inductive effect. It will appear as a doublet of doublets (dd) due to coupling to H5 (ortho coupling, ~7-8 Hz) and H6 (meta coupling, ~1-2 Hz).

-

H5 (δ ~7.3 ppm): This proton is expected to be the most upfield of the ring protons. It will appear as a doublet of doublets (dd) from coupling to H4 and H6.

-

-

Methylene Protons (-CH₂OH, δ ~4.7 ppm): These benzylic protons are adjacent to both the aromatic ring and the oxygen atom, causing a significant downfield shift. They are expected to appear as a singlet if there is no coupling to the hydroxyl proton, or as a doublet if coupling is observed.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

Data Summary: ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | ~8.3 | dd | J = 4.8, 2.0 |

| H4 | ~7.7 | dd | J = 7.5, 2.0 |

| H5 | ~7.3 | dd | J = 7.5, 4.8 |

| -CH₂- (C7) | ~4.7 | s (or d) | - |

| -OH | Variable | br s (or t) | - |

Note: Predicted values are based on typical shifts for substituted pyridines and benzyl alcohols.[6][7]

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Predicted Spectral Analysis (in CDCl₃): The spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-160 ppm):

-

C2 (Carbon bearing Cl): This carbon will be significantly deshielded due to the attached chlorine and nitrogen. Its signal may be broader due to quadrupolar effects from the chlorine nucleus. Expected around ~152 ppm .

-

C6: This carbon, ortho to the nitrogen, will be highly deshielded. Expected around ~149 ppm .

-

C4: The para carbon to the nitrogen will also be deshielded. Expected around ~138 ppm .

-

C3 (Carbon bearing CH₂OH): This quaternary carbon's signal will likely have a lower intensity. Expected around ~135 ppm .

-

C5: This carbon is expected to be the most shielded of the aromatic carbons. Expected around ~122 ppm .

-

-

Aliphatic Carbon (δ ~60-65 ppm):

-

C7 (-CH₂OH): The methylene carbon attached to the oxygen atom will appear significantly downfield compared to a simple alkane. Expected around ~62 ppm .

-

Data Summary: ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~152 |

| C6 | ~149 |

| C4 | ~138 |

| C3 | ~135 |

| C5 | ~122 |

| C7 (-CH₂OH) | ~62 |

Note: Predicted values are based on data for similar structures like 2-chloropyridine and substituted methanols.[8][9]

Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Self-Validation: The protocol's integrity is confirmed by referencing the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[5][10] This internal calibration ensures the accuracy of all other reported chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Spectral Analysis: The IR spectrum of (2-Chloropyridin-3-yl)methanol is characterized by several key absorption bands.

-

O-H Stretch (3200-3600 cm⁻¹, strong, broad): The most prominent feature for an alcohol is the broad absorption band corresponding to the O-H stretching vibration.[11][12] Its broadness is a direct consequence of intermolecular hydrogen bonding in the sample.

-

C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic pyridine ring.[13]

-

C-H Aliphatic Stretch (<3000 cm⁻¹): Sharp peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group.[14]

-

C=C and C=N Aromatic Ring Stretches (1400-1600 cm⁻¹): A series of sharp, medium-intensity peaks in this region are characteristic of the pyridine ring vibrations.[11]

-

C-O Stretch (1000-1300 cm⁻¹, strong): A strong absorption band, likely around 1030-1050 cm⁻¹, is indicative of the C-O stretching vibration of the primary alcohol.[13]

-

C-Cl Stretch (600-800 cm⁻¹): A medium to strong absorption in this region is expected for the C-Cl bond.

Data Summary: IR Spectroscopy

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Methylene | C-H stretch | 2850-2960 | Medium |

| Aromatic Ring | C=C, C=N stretch | 1400-1600 | Medium, Sharp (multiple) |

| Primary Alcohol | C-O stretch | ~1040 | Strong |

| Chloro-aromatic | C-Cl stretch | 600-800 | Medium-Strong |

Protocol for ATR-IR Data Acquisition

-

System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid (2-Chloropyridin-3-yl)methanol onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Collect the sample spectrum (typically an average of 16 or 32 scans) over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

Spectral Analysis:

-

Molecular Ion Peak (M⁺•, m/z 143/145): The molecular ion peak is expected at m/z 143. A crucial validation feature is the M+2 peak at m/z 145, which should have an intensity approximately one-third that of the M⁺• peak.[3] This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom in the molecule.

-

Key Fragmentation Pathways: EI is a high-energy technique that causes extensive fragmentation. The fragmentation of benzyl alcohol derivatives is well-documented and provides a strong basis for predicting the fragmentation of (2-Chloropyridin-3-yl)methanol.[15][16]

-

Loss of H• (m/z 142): Loss of a hydrogen radical from the methylene group is a common initial fragmentation step for benzyl alcohols.[15]

-

Loss of •OH (m/z 126): Cleavage of the hydroxyl radical.

-

Loss of •CH₂OH (m/z 112/114): Cleavage of the hydroxymethyl radical, resulting in the 2-chloropyridinium cation. The 3:1 isotope pattern would be preserved.

-

Formation of [M-Cl]⁺ (m/z 108): Loss of the chlorine radical would lead to a fragment at m/z 108.

-

Tropylium-like ion formation: Benzyl alcohols often rearrange upon ionization to form a stable tropylium (or hydroxytropylium) ion.[17] A similar rearrangement could lead to a fragment at m/z 108 (C₇H₈NO⁺), followed by the loss of carbon monoxide (CO) to yield a peak at m/z 80 .

-

Caption: Plausible EI fragmentation pathway for the title compound.

Data Summary: Mass Spectrometry (EI)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 143/145 | [C₆H₆ClNO]⁺• (Molecular Ion) | 3:1 isotopic ratio confirms one Cl atom. |

| 112/114 | [C₅H₄ClN]⁺ | Loss of •CH₂OH. Isotope pattern retained. |

| 108 | [C₆H₆NO]⁺ | Loss of •Cl. |

| 80 | [C₅H₆N]⁺ | Loss of •Cl and CO. |

Integrated Spectroscopic Analysis: Confirming the Structure

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable structural proof.

-

MS establishes the molecular weight (143.57 g/mol ) and elemental formula (presence of one Cl).

-

IR confirms the presence of key functional groups: an alcohol (-OH), an aromatic ring, and a C-Cl bond.

-

¹³C NMR shows six distinct carbons: five in the aromatic region and one aliphatic carbon consistent with a -CH₂OH group.

-

¹H NMR provides the final, detailed map. It confirms the three protons on the pyridine ring with their specific splitting patterns and the two protons of the -CH₂- group, all at chemical shifts consistent with the proposed structure.

Together, these data points converge on a single, unambiguous structure: (2-Chloropyridin-3-yl)methanol. This multi-faceted approach ensures the highest level of confidence in the material's identity and is a cornerstone of robust scientific research in drug development.

References

-

PubChem. (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

Chen, H., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry. [Link]

-

Slideshare. (n.d.). Fragmentation of different functional groups. [Link]

-

Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

precisionFDA. (2025). (2-CHLOROPYRIDIN-3-YL)METHANOL. [Link]

-

Matrix Fine Chemicals. (n.d.). (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6. [Link]

-

LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

-

Northern Illinois University. (n.d.). IR handout. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

Sources

- 1. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 [matrix-fine-chemicals.com]

- 2. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]

- 3. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. rsc.org [rsc.org]

- 7. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 8. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 9. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 15. benchchem.com [benchchem.com]

- 16. Fragmentation of different functional groups | PPTX [slideshare.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Chemical Landscape of C6H6ClNO Pyridine Derivatives: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical space occupied by substituted pyridines is paramount. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of a vast array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the isomers of C6H6ClNO that are pyridine derivatives, offering a comprehensive overview of their nomenclature, physicochemical properties, synthesis, and applications in the pharmaceutical landscape.

Part 1: Isomeric Diversity of C6H6ClNO Pyridine Derivatives

The molecular formula C6H6ClNO gives rise to a rich diversity of pyridine-based isomers. These can be broadly categorized into three main classes, each with its own unique set of positional isomers:

-

Chloromethoxypyridines: In these isomers, a chlorine atom and a methoxy group are substituted on the pyridine ring.

-

Chloropyridylmethanols: These isomers feature a chlorine atom and a hydroxymethyl group attached to the pyridine ring.

-

Chloromethylpyridine N-oxides: This class of isomers consists of a chloromethyl group on the pyridine ring, with the pyridine nitrogen oxidized to an N-oxide.

A systematic approach to the IUPAC nomenclature is crucial for unambiguously identifying each isomer. The numbering of the pyridine ring begins at the nitrogen atom.[2]

The Chloromethoxypyridine Isomers

The relative positions of the chloro and methoxy substituents on the pyridine ring lead to numerous positional isomers. A comprehensive list of these isomers and their IUPAC names is provided in the table below.

| Substitution Pattern | IUPAC Name |

| 2-Chloro-3-methoxy | 2-Chloro-3-methoxypyridine |

| 2-Chloro-4-methoxy | 2-Chloro-4-methoxypyridine |

| 2-Chloro-5-methoxy | 2-Chloro-5-methoxypyridine |

| 2-Chloro-6-methoxy | 2-Chloro-6-methoxypyridine |

| 3-Chloro-2-methoxy | 3-Chloro-2-methoxypyridine |

| 3-Chloro-4-methoxy | 3-Chloro-4-methoxypyridine |

| 3-Chloro-5-methoxy | 3-Chloro-5-methoxypyridine |

| 4-Chloro-2-methoxy | 4-Chloro-2-methoxypyridine |

| 4-Chloro-3-methoxy | 4-Chloro-3-methoxypyridine |

| 5-Chloro-2-methoxy | 5-Chloro-2-methoxypyridine |

The Chloropyridylmethanol Isomers

Similarly, the positions of the chloro and hydroxymethyl groups on the pyridine ring define the various isomers of chloropyridylmethanol.

| Substitution Pattern | IUPAC Name |

| 2-Chloro-3-hydroxymethyl | (2-Chloropyridin-3-yl)methanol |

| 2-Chloro-4-hydroxymethyl | (2-Chloropyridin-4-yl)methanol |

| 2-Chloro-5-hydroxymethyl | (2-Chloropyridin-5-yl)methanol |

| 2-Chloro-6-hydroxymethyl | (2-Chloropyridin-6-yl)methanol |

| 3-Chloro-2-hydroxymethyl | (3-Chloropyridin-2-yl)methanol |

| 3-Chloro-4-hydroxymethyl | (3-Chloropyridin-4-yl)methanol |

| 3-Chloro-5-hydroxymethyl | (3-Chloropyridin-5-yl)methanol |

| 4-Chloro-2-hydroxymethyl | (4-Chloropyridin-2-yl)methanol |

| 4-Chloro-3-hydroxymethyl | (4-Chloropyridin-3-yl)methanol |

| 5-Chloro-2-hydroxymethyl | (5-Chloropyridin-2-yl)methanol |

The Chloromethylpyridine N-oxide Isomers

The chloromethyl group can be located at the 2, 3, or 4-position of the pyridine N-oxide ring.

| Substitution Pattern | IUPAC Name |

| 2-Chloromethyl | 2-(Chloromethyl)pyridine 1-oxide |

| 3-Chloromethyl | 3-(Chloromethyl)pyridine 1-oxide |

| 4-Chloromethyl | 4-(Chloromethyl)pyridine 1-oxide |

Part 2: Physicochemical Properties and Characterization

The physicochemical properties of these isomers, such as melting point, boiling point, and solubility, are critical for their handling, purification, and formulation. These properties are significantly influenced by the substitution pattern on the pyridine ring.

Physicochemical Data of Selected Isomers

The following table summarizes key physicochemical data for a selection of C6H6ClNO pyridine derivatives.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-3-methoxypyridine | 52605-96-6 | 143.57 | N/A | N/A |

| 2-Chloro-4-methoxypyridine | 17228-69-2 | 143.57 | N/A | 213.8±20.0 at 760 mmHg |

| 3-Chloro-5-methoxypyridine | 95881-83-7 | 143.57 | N/A | N/A |

| 4-Chloro-2-methoxypyridine | 72141-44-7 | 143.57 | -8.5 | 175-176 |

| (2-Chloropyridin-3-yl)methanol | 42330-59-6 | 143.57 | 62-63 | 112 at 0.2 mmHg |

| (4-Chloropyridin-2-yl)methanol | 63071-10-3 | 143.57 | N/A | N/A |

| (5-Chloropyridin-2-yl)methanol | 209526-98-7 | 143.57 | 45-47 | 234.9 at 760 mmHg |

| 2-(Chloromethyl)pyridine 1-oxide | 31640-94-5 | 143.57 | N/A | N/A |

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of these isomers. For instance, the 1H NMR spectrum of N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, a related derivative, shows characteristic shifts for the pyridine ring protons.[3] The 13C NMR spectrum provides information about the carbon framework of the molecule.[3]

Part 3: Synthesis Strategies

The synthesis of C6H6ClNO pyridine derivatives often involves multi-step sequences, starting from readily available pyridine precursors. The choice of synthetic route depends on the desired isomer and the required scale of production.

Synthesis of Chloromethoxypyridines

A common strategy for the synthesis of chloromethoxypyridines involves the methoxylation of a corresponding chlorohydroxypyridine or the chlorination of a methoxypyridine derivative. For example, 2-chloro-3-methoxypyridine can be synthesized from 2-chloro-3-hydroxypyridine by reaction with iodomethane in the presence of a base like potassium carbonate.[4]

Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine [4]

-

To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add iodomethane (1.05 eq) to the mixture.

-

Stir the reaction mixture at 60 °C for 4 hours.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-chloro-3-methoxypyridine.

Synthesis of Chloropyridylmethanols

Chloropyridylmethanols can be prepared by the reduction of the corresponding chloropyridine carboxaldehydes or carboxylic acid esters. For example, (2-chloropyridin-3-yl)methanol can be synthesized by the reduction of 2-chloro-3-pyridinecarboxaldehyde with sodium borohydride in methanol.[5]

Experimental Protocol: Synthesis of (2-Chloropyridin-3-yl)methanol [5]

-

Dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in methanol.

-

Add sodium borohydride (0.5 eq) portionwise to the stirred solution.

-

Continue stirring for 1.5 hours.

-

Remove the solvent in vacuo.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry and evaporate the solvent.

-

The crude product can be further purified by sonication with n-hexane and filtration.

Synthesis of Chloromethylpyridine N-oxides

The synthesis of chloromethylpyridine N-oxides can be achieved by the oxidation of the corresponding chloromethylpyridine. A common oxidizing agent for this transformation is m-chloroperoxybenzoic acid (m-CPBA).[6]

Experimental Protocol: General Synthesis of Pyridine N-oxides [6]

-

Dissolve the substituted pyridine (1.0 eq) in a solvent like dichloromethane.

-

Cool the solution to 0-5 °C.

-

Add m-chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.5 eq) portionwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 24 hours).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture, which may involve washing with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction and purification.

The following diagram illustrates a generalized synthetic workflow for obtaining these classes of compounds.

Caption: Generalized synthetic pathways to C6H6ClNO pyridine derivatives.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[7] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8] Pyridine derivatives, in general, are known to exhibit a wide range of biological activities.[9]

The C6H6ClNO pyridine derivatives are valuable intermediates in the synthesis of more complex molecules with therapeutic potential. For instance, chloropyridinylmethanol moieties can be found in precursors to compounds with antihistaminic and anti-inflammatory properties.[9] Chloromethoxypyridines serve as building blocks for agrochemicals and pharmaceuticals.[10] The N-oxide functionality in chloromethylpyridine N-oxides can act as a directing group in further synthetic transformations or be a key feature for biological activity.[11]

The strategic placement of the chloro, methoxy, and hydroxymethyl groups on the pyridine ring allows for fine-tuning of the molecule's properties to optimize its drug-like characteristics. The following diagram illustrates the logical relationship between the core pyridine structure, its functionalization, and its potential applications.

Caption: Relationship between structure, properties, and biological activity.

Conclusion

The isomeric landscape of C6H6ClNO pyridine derivatives is rich and varied, offering a versatile toolkit for medicinal chemists. A thorough understanding of their nomenclature, properties, and synthesis is essential for leveraging their potential in drug discovery. The strategic incorporation of these building blocks into more complex molecular architectures will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

-

PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

LookChem. (n.d.). 2-Pyridinemethanol,5-chloro-(9CI). Retrieved from [Link]

-

PubChem. (n.d.). N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

-

ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

Fleming College. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Application of Chemistry in Medicine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Chloro-3-pyridinemethanol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Dichloropyridine - Wikipedia [en.wikipedia.org]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 6. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2096339-57-8 | 3-Chloro-5-methoxypyridine-4-boronic acid - Synblock [synblock.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. 4-Chloro-2-methoxypyridine | 72141-44-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of (2-Chloropyridin-3-yl)methanol

This guide provides a comprehensive technical overview of the critical physicochemical properties of (2-Chloropyridin-3-yl)methanol (CAS No: 42330-59-6), a key intermediate in pharmaceutical and agrochemical research. Recognizing the pivotal role that solubility and stability play in the successful development of new chemical entities, this document synthesizes established scientific principles with actionable experimental protocols. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various environments.

Introduction and Physicochemical Profile

(2-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative. Its structure, featuring a chlorosubstituted aromatic ring and a primary alcohol, dictates its reactivity, solubility, and stability. The chlorine atom at the 2-position and the hydroxymethyl group at the 3-position create a unique electronic and steric environment, influencing its interactions with solvents and its susceptibility to degradation.

A precise understanding of these characteristics is not merely academic; it is fundamental to ensuring the integrity of experimental results, the viability of synthetic routes, and the ultimate success of a development program. Poor solubility can lead to unreliable bioassay data and formulation challenges, while instability can compromise the purity and safety of an active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of (2-Chloropyridin-3-yl)methanol

| Property | Value | Source(s) |

| CAS Number | 42330-59-6 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [4][5] |

| Molecular Weight | 143.57 g/mol | [4][5] |

| Appearance | White to Gray to Brown Solid | [4] |

| Melting Point | 54 - 65 °C | [4] |

| Boiling Point | 112 °C @ 0.2 mmHg | [4] |

| pKa (Predicted) | 13.00 ± 0.10 | [4] |

Solubility Profile: A Multifaceted Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative solubility data for (2-Chloropyridin-3-yl)methanol is not extensively published, this section outlines the methodologies to determine its solubility profile accurately.

Theoretical Considerations and Expected Behavior

The presence of both a polar alcohol group and a moderately non-polar chloropyridine ring suggests that (2-Chloropyridin-3-yl)methanol will exhibit a mixed solubility profile.

-

Aqueous Solubility: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, which should confer some degree of aqueous solubility. However, the hydrophobic nature of the chlorinated aromatic ring will limit this. The solubility in aqueous media is expected to be pH-dependent due to the basicity of the pyridine nitrogen.

-

Organic Solubility: The compound is reported to be soluble in methanol[4]. Based on its structure, it is expected to be soluble in polar organic solvents such as ethanol, DMSO, and DMF. A related compound, (2,5-dichloropyridin-3-yl)methanol, is reported to be more soluble in organic solvents like ethanol, ether, and acetone than in water[6].

Experimental Workflow for Solubility Determination

To generate reliable and reproducible solubility data, a kinetic solubility assay is the industry-standard high-throughput method for early-stage drug discovery.[7][8][9] This protocol is designed to provide a standardized measure of a compound's solubility in an aqueous buffer, which is often a good surrogate for physiological conditions.

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Detailed Protocol for Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of (2-Chloropyridin-3-yl)methanol in Phosphate-Buffered Saline (PBS) at pH 7.4.

Materials:

-

(2-Chloropyridin-3-yl)methanol

-

Dimethyl sulfoxide (DMSO), anhydrous grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

96-well solubility filter plates (e.g., Millipore MultiScreen®)

-

Plate shaker

-

LC-MS/MS or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Chloropyridin-3-yl)methanol in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: In a 96-well microplate, add 98 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final test concentration of 200 µM and a final DMSO concentration of 2%.[7] It is advisable to also test a range of concentrations by preparing serial dilutions of the stock in DMSO before adding to the PBS.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours. This allows the system to reach a state of kinetic equilibrium.[8]

-

Filtration: After incubation, carefully transfer the contents of each well to a corresponding well in a 96-well solubility filter plate. Centrifuge the plate or use a vacuum manifold to separate the supernatant (filtrate) from any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate.

-

LC-MS/MS (Preferred): Prepare a standard curve of the compound in a 2% DMSO/PBS solution. Dilute the filtrate and analyze by LC-MS/MS. This method is highly sensitive and specific.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the filtrate at the compound's λ_max. Calculate the concentration using a standard curve.[10]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed, or the measured concentration in the filtrate from the highest starting concentration.

Chemical Stability: Ensuring Compound Integrity

The stability of a chemical intermediate is paramount for ensuring process consistency, product purity, and safe storage. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Theoretical Considerations and Potential Degradation Pathways

The chemical structure of (2-Chloropyridin-3-yl)methanol suggests several potential degradation pathways:

-

Hydrolysis: The C-Cl bond on the electron-deficient pyridine ring is a potential site for nucleophilic aromatic substitution (S_NAr). While 2-chloropyridine itself is relatively resistant to hydrolysis under neutral environmental conditions, the reaction can be facilitated under strongly acidic or basic conditions, or at elevated temperatures.[11][12] Hydrolysis would replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-3-pyridinemethanol. Studies on related α-chloro-pyridones have shown that hydrolysis is a viable degradation route, particularly under basic conditions.[13]

-

Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield (2-chloropyridin-3-yl)carbaldehyde, while stronger oxidation could lead to 2-chloro-nicotinic acid. This is a common degradation pathway for compounds containing alcohol moieties.

-

Photodegradation: Aromatic systems, particularly halogenated ones, can be susceptible to photodegradation. Studies on the photodegradation of chloropyridines suggest that pathways can involve hydroxylation and even ring opening.[14]

Caption: Potential Degradation Pathways.

Experimental Protocol for Accelerated Stability Assessment

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[15][16] It employs accelerated conditions to quickly assess the stability profile of the compound.

Objective: To evaluate the stability of (2-Chloropyridin-3-yl)methanol under accelerated thermal/humidity conditions and photolytic stress.

Materials:

-

(2-Chloropyridin-3-yl)methanol, solid

-

Calibrated stability chamber (e.g., 40 °C / 75% RH)

-

Calibrated photostability chamber

-

Amber and clear glass vials

-

HPLC system with UV or MS detector

-

Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, buffers)

Procedure:

Part A: Thermal and Humidity Stress (Accelerated Stability)

-

Sample Preparation: Place a accurately weighed amount of the solid compound into both clear and amber glass vials. The use of both types of vials helps to concurrently assess light's contribution to degradation under storage.

-

Initial Analysis (T=0): Analyze a sample of the compound before placing it into the stability chamber. This involves:

-

Appearance: Visual inspection of color and physical form.

-

Purity Assay: Use a validated, stability-indicating HPLC method to determine the purity of the compound.

-

Related Substances: Quantify any existing impurities.

-

-

Incubation: Place the vials in a stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH .[15]

-

Time-Point Analysis: Pull samples from the chamber at specified time points (e.g., 2 weeks, 1 month, 3 months, and 6 months).[17]

-

Analysis: At each time point, perform the same analyses as in the initial step (Appearance, Purity Assay, Related Substances).

-

Data Evaluation: Compare the results at each time point to the initial (T=0) data. A "significant change" (e.g., >0.5% degradation, change in appearance) indicates potential stability issues.[17]

Part B: Photostability Stress

-

Sample Preparation: Place solid samples of the compound in photochemically transparent containers (e.g., clear glass vials). Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place the samples in a calibrated photostability chamber. According to ICH Q1B guidelines, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze the light-exposed samples and the dark controls for appearance, purity, and degradation products using the same HPLC method.

-

Data Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant increase in degradation in the exposed samples indicates photosensitivity.

Conclusion and Best Practices

This guide provides a framework for the systematic evaluation of the solubility and stability of (2-Chloropyridin-3-yl)methanol. While specific published data is limited, the application of the standardized protocols described herein will enable researchers to generate the high-quality, reliable data necessary for informed decision-making in the development process.

Key Recommendations:

-

Storage: Based on available safety data, the compound should be stored in a tightly-closed container, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2-8 °C) to minimize potential degradation.[4] It should also be protected from light.

-

Handling: Due to its hazard profile, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[5] Handling should be performed in a well-ventilated area or a fume hood.

-

Experimental Design: When using this compound in assays, particularly aqueous bioassays, it is critical to first determine its solubility limit under the specific assay conditions (buffer, pH, co-solvent concentration) to avoid artifacts from precipitation.

By rigorously characterizing these fundamental properties, researchers can de-risk their projects, ensure data integrity, and accelerate the path from discovery to application.

References

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Kim, S. H., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 9(12), 2261–2263. Available at: [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Pharmapproach. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

S. K. Sahoo, et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

-

Barrera, C.M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 45(1), 324-330. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

-

Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

precisionFDA. (n.d.). (2-CHLOROPYRIDIN-3-YL)METHANOL. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 42330-59-6, (2-Chloropyridin-3-yl)methanol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ChemBK. (2024). (2,5-dichloropyridin-3-yl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763647, (2-Chloropyridin-3-yl)methanol. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]